卡培他滨-2',3'-环状碳酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

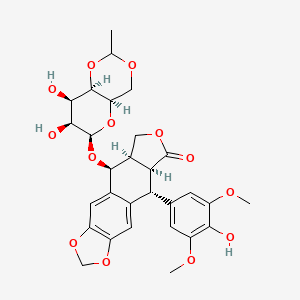

Capecitabine-2’,3’-cyclic Carbonate, also known as 2’,3’-O-Carbonyl-5’-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine, is a derivative of 5’-deoxy-5-fluorocytidine . It has a molecular formula of C16 H20 F N3 O7 and a molecular weight of 385.34 . This compound belongs to the Capecitabine API family .

Synthesis Analysis

Capecitabine-2’,3’-cyclic Carbonate is a prodrug that is converted to 5-fluorouracil in the body . The conversion process involves enzymatic reactions, including those catalyzed by carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase .Molecular Structure Analysis

The molecular structure of Capecitabine-2’,3’-cyclic Carbonate is represented by the SMILES string: CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@@H]2OC@H[C@H]3OC(=O)O[C@@H]23 . The IUPAC name for this compound is pentyl N-[1-[(3aR,4R,6R,6aR)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate .Chemical Reactions Analysis

Capecitabine-2’,3’-cyclic Carbonate is metabolized in the body to form substances that interfere with the production of DNA, RNA, and proteins . This process inhibits DNA synthesis and slows the growth of tumor tissue .Physical and Chemical Properties Analysis

Capecitabine-2’,3’-cyclic Carbonate has a molecular weight of 385.34 and a molecular formula of C16 H20 F N3 O7 . The compound is stored at a temperature of -20°C and shipped at room temperature .科学研究应用

有机合成

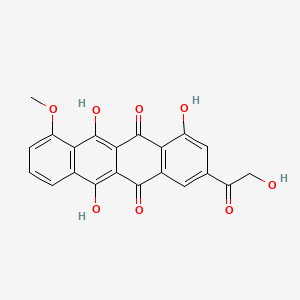

卡培他滨-2’,3’-环状碳酸酯在有机合成中用作多功能的构建单元。 其环状碳酸酯结构在脱羧、加氢和酯交换等反应中至关重要 {svg_1}。该化合物的反应活性允许创建复杂的分子,这对于开发新的药物和农用化学品至关重要。

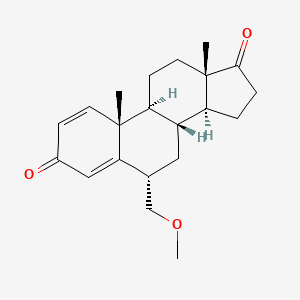

药物应用

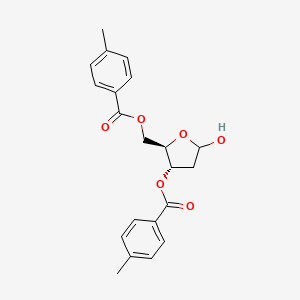

在制药行业,该化合物因其在药物递送系统中的潜力而被使用。 作为前药,卡培他滨在体内被激活,产生5-氟尿嘧啶,一种有效的抗癌剂 {svg_2}。环状碳酸酯基团增强了药物的稳定性和溶解度,使其在靶向癌细胞方面更有效。

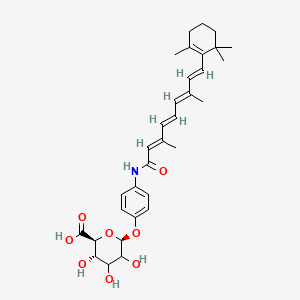

癌症治疗

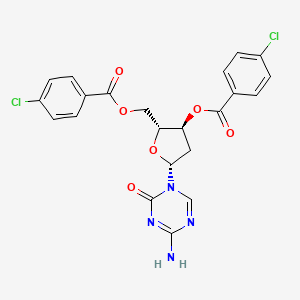

卡培他滨-2’,3’-环状碳酸酯在癌症治疗中的应用意义重大,特别是在治疗结直肠癌方面 {svg_3}。它被纳入纳米复合材料用于靶向药物递送,与传统的化疗方法相比,它具有更高的疗效和更少的副作用。

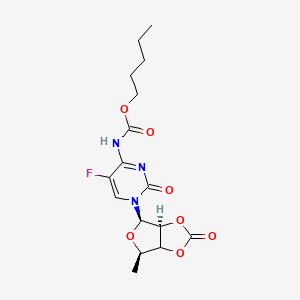

纳米技术

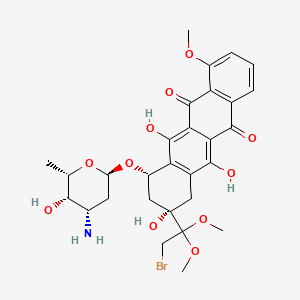

在纳米技术中,卡培他滨-2’,3’-环状碳酸酯用于创建用于药物的纳米载体 {svg_4}。这些纳米载体可以被设计成响应特定刺激释放其有效载荷,从而提高药物递送的精确度并最大程度地减少对健康组织的损害。

材料科学

该化合物的结构有利于制备诸如聚氨酯和聚氨酯之类的材料 {svg_5}。这些材料具有广泛的应用,从医疗设备到汽车零部件,因为它们具有耐用性和柔韧性。

绿色化学

卡培他滨-2’,3’-环状碳酸酯符合绿色化学的原则。 它源于可再生资源,其生产涉及环境友好的工艺 {svg_6}。这使其成为寻求减少环境足迹的行业的诱人选择。

生物有机化学

在生物有机化学中,该化合物因其与生物系统的相互作用而被探索。 将其掺入生物分子中可以导致新的诊断工具和治疗剂的开发 {svg_7}。

阻燃剂

环状碳酸酯部分也用于合成阻燃剂 {svg_8}。这些化合物添加到材料中以抑制或抵抗火势蔓延,从而提高各种应用中的安全性。

作用机制

Target of Action

Capecitabine-2’,3’-cyclic Carbonate, also known as Compd 5a, is a derivative of 5’-deoxy-5-fluorocytidine . The primary targets of this compound are the enzymes involved in its metabolic conversion to 5-fluorouracil (5-FU), including carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase .

Mode of Action

Capecitabine-2’,3’-cyclic Carbonate is a prodrug that is metabolized to 5-fluorouracil (5-FU) in vivo . This conversion occurs through a series of enzymatic reactions involving carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase . The resulting 5-FU inhibits DNA synthesis and slows the growth of tumor tissue .

Biochemical Pathways

The biochemical pathway involved in the action of Capecitabine-2’,3’-cyclic Carbonate is the metabolic conversion of the prodrug to 5-FU. This conversion involves a cascade of enzymatic reactions, with the final step being the conversion of 5’-deoxy-5-fluorocytidine (5’-DFCR) to 5-FU by thymidine phosphorylase .

Pharmacokinetics

Capecitabine-2’,3’-cyclic Carbonate is rapidly and almost completely absorbed from the gastrointestinal tract . It is then metabolized in the liver to 5’-deoxy-5-fluorocytidine (5’-DFCR) and subsequently to 5-FU . The pharmacokinetics of Capecitabine-2’,3’-cyclic Carbonate is characterized by high interpatient variability . The time to peak plasma concentration for capecitabine is approximately 1.5 hours, and for fluorouracil, it is 2 hours .

Result of Action

The result of the action of Capecitabine-2’,3’-cyclic Carbonate is the inhibition of DNA synthesis and slowing of tumor tissue growth . This is achieved through the metabolic conversion of the prodrug to 5-FU, which is an antimetabolite that interferes with nucleic acid metabolism, thereby inhibiting the replication of cancer cells .

Action Environment

The action of Capecitabine-2’,3’-cyclic Carbonate can be influenced by various environmental factors. For instance, the presence of specific enzymes required for its metabolic conversion to 5-FU is crucial for its anticancer activity . Additionally, factors such as the patient’s overall health status, the presence of other medications, and individual genetic variations can influence the drug’s efficacy and stability .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Capecitabine-2',3'-cyclic Carbonate can be achieved through a multi-step process involving the protection of functional groups, cyclization, and carbonate formation.", "Starting Materials": [ "5-Fluoro-2'-deoxyuridine", "Diethyl carbonate", "Triethylamine", "Methanesulfonic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the 5'-hydroxyl group of 5-Fluoro-2'-deoxyuridine with diethyl carbonate and triethylamine to form a carbonate intermediate", "Cyclization of the carbonate intermediate with methanesulfonic acid to form the cyclic intermediate", "Formation of the carbonate by reacting the cyclic intermediate with diethyl carbonate and sodium bicarbonate in the presence of sodium chloride and water" ] } | |

CAS 编号 |

921769-65-5 |

分子式 |

C16H20FN3O7 |

分子量 |

385.34 g/mol |

IUPAC 名称 |

pentyl N-[5-fluoro-1-(6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-oxopyrimidin-4-yl]carbamate |

InChI |

InChI=1S/C16H20FN3O7/c1-3-4-5-6-24-15(22)19-12-9(17)7-20(14(21)18-12)13-11-10(8(2)25-13)26-16(23)27-11/h7-8,10-11,13H,3-6H2,1-2H3,(H,18,19,21,22) |

InChI 键 |

VTAMAYSBXXKQPB-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C3C(C(O2)C)OC(=O)O3 |

规范 SMILES |

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C3C(C(O2)C)OC(=O)O3 |

外观 |

Off-White Solid |

熔点 |

68-69°C |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

5’-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine Cyclic 2’,3’-Carbonate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。